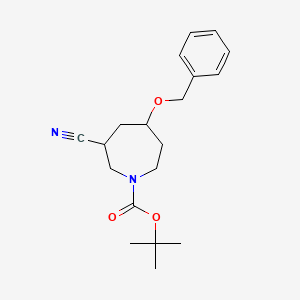
2-(benzotriazol-1-yl)-N-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzotriazol-1-yl)-N-methylbutan-1-amine is a compound that features a benzotriazole moiety attached to a butan-1-amine backbone. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique properties of benzotriazole, such as its ability to act as an electron-donating or electron-withdrawing group, make it a valuable component in many chemical reactions .
Vorbereitungsmethoden
The synthesis of 2-(benzotriazol-1-yl)-N-methylbutan-1-amine typically involves the reaction of benzotriazole with an appropriate amineThe reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(benzotriazol-1-yl)-N-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can lead to various substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-(benzotriazol-1-yl)-N-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological studies, including as enzyme inhibitors and probes for studying biological pathways.
Wirkmechanismus
The mechanism of action of 2-(benzotriazol-1-yl)-N-methylbutan-1-amine involves its interaction with molecular targets through non-covalent interactions. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-(benzotriazol-1-yl)-N-methylbutan-1-amine can be compared with other benzotriazole derivatives, such as:
2-(benzotriazol-1-yl)acetonitrile: Known for its use in Knoevenagel condensations and as a versatile building block for nitrogen-containing heterocycles.
N-substituted 2-(1H-benzotriazol-1-yl)-acetohydrazide: Exhibits good antibacterial activity and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Eigenschaften
Molekularformel |
C11H16N4 |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
2-(benzotriazol-1-yl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H16N4/c1-3-9(8-12-2)15-11-7-5-4-6-10(11)13-14-15/h4-7,9,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
XIVBGDMHCWHVPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CNC)N1C2=CC=CC=C2N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-5-phenylnaphtho[1,2-b]benzofuran](/img/structure/B13886584.png)

![Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)

![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)



![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)




